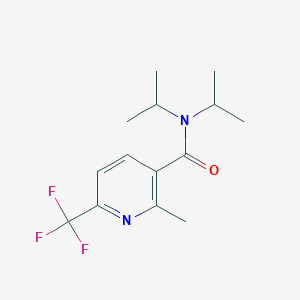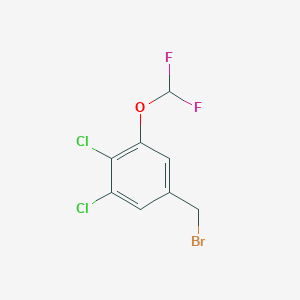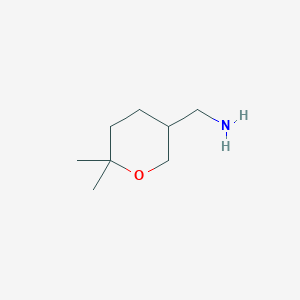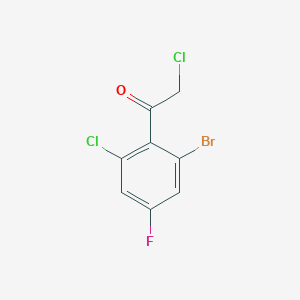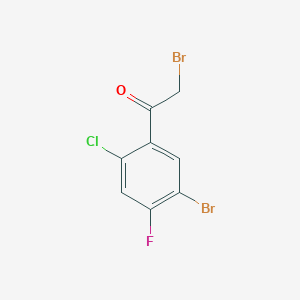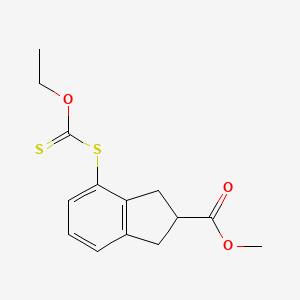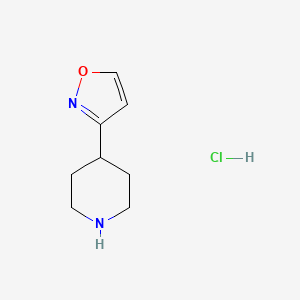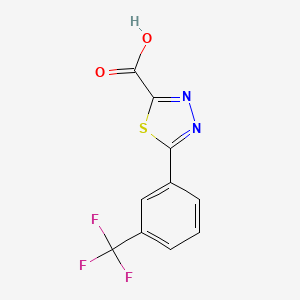![molecular formula C26H27ClN2O4 B1460370 7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one CAS No. 2059942-13-9](/img/structure/B1460370.png)
7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one
説明
The compound “7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one” is a chemical compound used in scientific research . It has a molecular weight of 466.96 . The IUPAC name for this compound is "7-(4-chlorobutoxy)-1-(4-((2-hydroxyquinolin-7-yl)oxy)butyl)quinolin-2(1H)-one" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C26H27ClN2O4/c27-13-1-3-15-33-22-10-6-20-8-12-26(31)29(24(20)18-22)14-2-4-16-32-21-9-5-19-7-11-25(30)28-23(19)17-21/h5-12,17-18H,1-4,13-16H2,(H,28,30)" . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 466.96 . The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.科学的研究の応用
Synthesis and Antioxidant Applications
- Antioxidants in Lubricating Grease : A study by Hussein, Ismail, & El-Adly (2016) explored the antioxidant efficiency of synthesized compounds, including 7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one derivatives, in lubricating greases. The study utilized ASTM standards to investigate the antioxidant properties, finding a correlation between oxidation inhibition and quantum chemical parameters.
Antimicrobial Activity
- Novel Antimicrobial Compounds : A research conducted by Hassanin & Ibrahim (2012) synthesized new 4-hydroxyquinolin-2(1H)-one derivatives and assessed their in vitro antimicrobial activity, highlighting the potential of these compounds, which include this compound, in combating microbial infections.
Synthesis and Catalysis
- Green Chemistry in Pharmaceutical Synthesis : In a study by Chen et al. (2019), the use of inorganic persulfate salts for oxidative aromatization of 3,4-dihydroquinolin-2(1 H)-ones was investigated. This approach, which is in line with green chemistry principles, included the synthesis of key intermediates like 7-(4-chlorobutoxy)quinolin-2(1 H)-one 2 for pharmaceutical applications.
Cytotoxicity and Anticancer Research
- Cytotoxicity against Human Cancer Cells : Research by Zhang et al. (2007) on 4-aminoquinoline derivatives included the synthesis and evaluation of 7-(4-chlorobutoxy)quinolin-2-yl derivatives. These compounds showed significant cytotoxic effects on human breast tumor cell lines, suggesting their potential use in anticancer therapies.
Antifungal and Antibacterial Agents
- Synthesis of Antifungal and Antibacterial Compounds : The work by Ahmed et al. (2006) involved synthesizing hydroxyquinoline derivatives with significant inhibition of bacterial and fungal growth, indicating their potential as antimicrobial agents.
Anti-Inflammatory and Anticancer Properties
- Synthesis and Biological Screening of Novel Compounds : In a study by Kumar et al. (2018), quinolone substituted quinazolin-4(3H)-ones were synthesized, including variants of 7-(4-chlorobutoxy)quinolin-2-yl. These compounds were tested for anti-inflammatory and anticancer activities, highlighting the versatility of these derivatives in therapeutic applications.
将来の方向性
作用機序
Target of Action
The primary targets of the compound 7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one are dopamine D2 receptors, serotonin 5-HT2A receptors, and α1 adrenergic receptors . These receptors play a crucial role in neurotransmission, which is vital for the functioning of the central nervous system .
Mode of Action
This compound acts as a partial agonist at dopamine D2 receptors, an antagonist at serotonin 5-HT2A receptors, and an antagonist at α1 adrenergic receptors . It also inhibits serotonin uptake . This means that the compound can both stimulate and inhibit these receptors, depending on the physiological context, leading to a balance in neurotransmission.
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. By acting on dopamine D2 receptors, serotonin 5-HT2A receptors, and α1 adrenergic receptors, it influences the dopaminergic, serotonergic, and adrenergic pathways respectively . These pathways are involved in a wide range of physiological processes, including mood regulation, reward, cognition, and motor control .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its modulation of neurotransmission. By acting as a partial agonist and antagonist at different receptors, it can help regulate neurotransmitter levels in the brain, potentially alleviating symptoms of disorders like schizophrenia .
特性
IUPAC Name |
7-[4-[7-(4-chlorobutoxy)quinolin-2-yl]oxybutoxy]-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O4/c27-13-1-2-14-31-22-10-6-20-8-12-26(29-24(20)18-22)33-16-4-3-15-32-21-9-5-19-7-11-25(30)28-23(19)17-21/h5-12,17-18H,1-4,13-16H2,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBURICUGCBHDGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)OCCCCOC3=NC4=C(C=CC(=C4)OCCCCCl)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



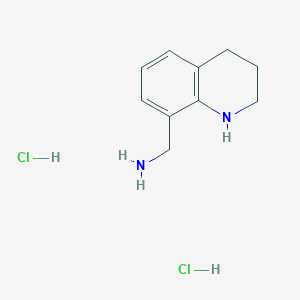

![1-[2-(dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride](/img/structure/B1460291.png)
